Diethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate
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Overview
Description
Diethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate is a complex organic compound with the molecular formula C20H17N3O7.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Diethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Diethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of diethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can participate in electron transfer reactions, while the pyrrolo[1,2-b]pyridazine core can interact with biological macromolecules. These interactions can lead to the modulation of cellular processes and the inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-b]pyridazine derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Pyrrolo[1,2-b]cinnolines:
Uniqueness
Diethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrobenzoyl group and the diethyl ester groups differentiates it from other pyrrolo[1,2-b]pyridazine derivatives .
Properties
CAS No. |
853334-16-4 |
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Molecular Formula |
C20H17N3O7 |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
diethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate |
InChI |
InChI=1S/C20H17N3O7/c1-3-29-19(25)15-14-6-5-11-21-22(14)17(16(15)20(26)30-4-2)18(24)12-7-9-13(10-8-12)23(27)28/h5-11H,3-4H2,1-2H3 |
InChI Key |
XWPQOOLQPSYOFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=NN2C(=C1C(=O)OCC)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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